4-Butyl-1H-indole-3-carbaldehyde
Description
Properties
CAS No. |
111735-91-2 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-butyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C13H15NO/c1-2-3-5-10-6-4-7-12-13(10)11(9-15)8-14-12/h4,6-9,14H,2-3,5H2,1H3 |
InChI Key |
ZSZVCAUHBDKERI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C(=CC=C1)NC=C2C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds for Comparison:
7-Chloro-1H-indole-3-carbaldehyde derivatives (e.g., compound 47 in ): Substitution with a chloro group at position 7 and an imidazolyl group at position 2.
4-Bromo-1H-indole-3-carbaldehyde derivatives (e.g., compound 48 in ): Bromine at position 4 and imidazolyl at position 3.
5-Methoxy-1H-indole-3-carbaldehyde derivatives (e.g., compound 49 in ): Methoxy group at position 5 and imidazolyl at position 4.
4-Hydroxy-1H-indole-3-carbaldehyde (): Hydroxyl group at position 4 and aldehyde at position 5.
1H-Indole-4-carbaldehyde (): Aldehyde at position 4 instead of 6.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, Br): Increase melting points (e.g., 201°C for bromo derivative) due to enhanced intermolecular interactions and crystallinity . Electron-Donating Groups (e.g., Butyl, Methoxy): Lower melting points (e.g., 65°C for methoxy derivative) due to reduced packing efficiency. The butyl group’s steric bulk likely further decreases crystallinity compared to smaller substituents.
- Solubility and Lipophilicity :
- The butyl group enhances lipophilicity (predicted higher log P), favoring organic solvent solubility but reducing aqueous solubility. Methoxy and hydroxy groups improve polarity and water compatibility .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Butyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves formylation at the 3-position of the indole core using the Vilsmeier-Haack reaction (POCl₃/DMF). For the 4-butyl substituent, Friedel-Crafts alkylation or nucleophilic substitution can introduce the butyl group. Optimization includes controlling temperature (0–5°C during formylation), anhydrous conditions, and stoichiometric ratios of reagents (e.g., POCl₃:DMF ~1:1.2). Yield improvements (>70%) are achieved via iterative purification (column chromatography, recrystallization) .
Q. How can this compound be characterized using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~9.8–10.2 ppm. The butyl group shows characteristic signals: δ 0.9–1.0 ppm (terminal CH₃), 1.3–1.5 ppm (CH₂), and 2.7–3.0 ppm (CH₂ adjacent to the indole ring). Aromatic protons in the indole ring resonate between δ 7.2–8.1 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ at m/z ~215–220 (C₁₃H₁₅NO⁺). Fragmentation patterns include loss of the butyl group (−56 Da) and aldehyde moiety (−28 Da) .
Q. What are the key chemical reactions of this compound in organic synthesis?
- Methodological Answer :
- Reduction : The aldehyde group can be reduced to a hydroxymethyl group using NaBH₄ or LiAlH₄, yielding 4-butylindole-3-methanol.
- Condensation : Reacts with amines (e.g., hydrazines) to form Schiff bases, useful in heterocyclic chemistry.
- Electrophilic Substitution : The 3-carbaldehyde group directs electrophiles (e.g., halogens) to the 5-position of the indole ring. Reaction rates depend on solvent polarity and catalyst choice (e.g., FeCl₃ for bromination) .
Advanced Research Questions
Q. How can computational methods like AutoDock4 elucidate the biological interactions of this compound?
- Methodological Answer : AutoDock4 enables flexible ligand-receptor docking by simulating conformational changes in target proteins (e.g., cytochrome P450 enzymes). Parameters include:
- Grid Box Setup : Centered on the active site (40 × 40 × 40 Å).
- Scoring Function : Use Lamarckian genetic algorithm (50 runs, 25 million evaluations).
- Validation : Compare docking poses with crystallographic data of related indole derivatives. This predicts binding affinities (ΔG) and identifies key residues (e.g., hydrophobic interactions with the butyl chain) .
Q. How to resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR/IR spectra (e.g., unexpected splitting or missing peaks) may arise from tautomerism or solvent effects. Solutions include:
- Deuterated Solvents : Use DMSO-d₆ to stabilize aldehyde tautomers.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings.
- Variable-Temperature Studies : Identify dynamic processes (e.g., rotamers of the butyl chain) .
Q. What experimental designs are optimal for evaluating the antioxidant activity of this compound?
- Methodological Answer :
- DPPH Assay : Prepare serial dilutions (1–100 µM) in ethanol. Measure absorbance at 517 nm after 30 min. IC₅₀ values are calculated using nonlinear regression.
- Controls : Include ascorbic acid (positive control) and solvent blanks.
- Statistical Validation : Triplicate experiments with ANOVA (p < 0.05) to confirm significance .
Q. How can SHELX refine the crystal structure of this compound derivatives?
- Methodological Answer : SHELXL refines structures using:
- High-Resolution Data : Collect ≥0.8 Å resolution (synchrotron sources preferred).
- Hydrogen Atom Placement : Apply riding models or independent refinement for H-bond donors.
- Twinned Crystals : Use HKLF5 format for data integration. R-factors <5% indicate reliable models .
Q. What strategies improve regioselectivity in functionalizing the indole ring of this compound?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc at N1) to steer electrophiles to the 5-position.
- Metal Catalysis : Pd-catalyzed C–H activation (e.g., using Pd(OAc)₂) for arylation at the 6-position.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-rich positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
